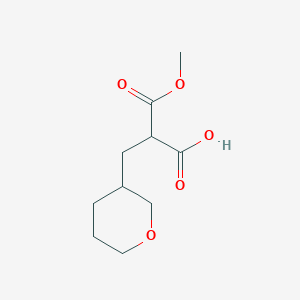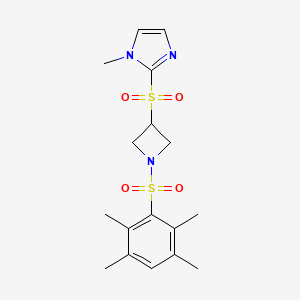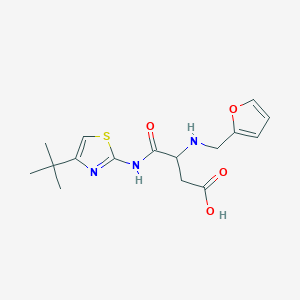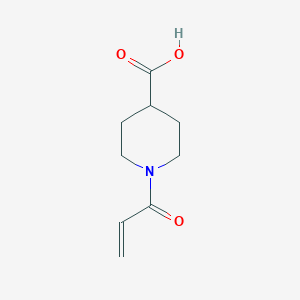
3-Methoxy-2-(oxan-3-ylmethyl)-3-oxopropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methoxy-2-(oxan-3-ylmethyl)-3-oxopropanoic acid, commonly known as MEMO, is a synthetic compound that has gained significant attention in the field of scientific research. MEMO is a derivative of the amino acid glycine and has been found to exhibit a range of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of MEMO is not fully understood. However, it has been suggested that MEMO may act as a glycine receptor agonist, which may contribute to its neuroprotective effects. MEMO has also been found to modulate the activity of N-methyl-D-aspartate (NMDA) receptors, which play a critical role in memory and learning.
Biochemical and physiological effects:
MEMO has been found to exhibit a range of biochemical and physiological effects. It has been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase, which help protect cells from oxidative stress. MEMO has also been found to decrease the production of pro-inflammatory cytokines, such as interleukin-1 beta and tumor necrosis factor-alpha, which are involved in the inflammatory response.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using MEMO in lab experiments is its high purity, which allows for accurate and reproducible results. MEMO is also relatively stable and can be stored for extended periods without significant degradation. However, one limitation of using MEMO is its limited solubility in aqueous solutions, which may affect its bioavailability.
Orientations Futures
The potential therapeutic applications of MEMO are still being explored. Future research may focus on the development of MEMO-based drugs for the treatment of neurodegenerative diseases. Additionally, further studies may investigate the potential use of MEMO in the treatment of other conditions, such as cancer and diabetes.
Conclusion:
In conclusion, MEMO is a synthetic compound that has gained significant attention in the field of scientific research. Its potential therapeutic applications, neuroprotective, anti-inflammatory, and antioxidant properties, and mechanism of action make it an exciting area of research. While there are limitations to its use in lab experiments, further research may lead to the development of MEMO-based drugs for the treatment of a range of conditions.
Méthodes De Synthèse
The synthesis of MEMO involves the reaction of glycine with glycidol in the presence of a base catalyst. The resulting compound is then treated with methanol and hydrochloric acid to yield MEMO. This method is relatively simple and yields high purity MEMO.
Applications De Recherche Scientifique
MEMO has been extensively studied for its potential therapeutic applications. It has been found to exhibit neuroprotective, anti-inflammatory, and antioxidant properties. MEMO has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and stroke.
Propriétés
IUPAC Name |
3-methoxy-2-(oxan-3-ylmethyl)-3-oxopropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O5/c1-14-10(13)8(9(11)12)5-7-3-2-4-15-6-7/h7-8H,2-6H2,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTFIUNZGMOWZTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1CCCOC1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxy-2-(oxan-3-ylmethyl)-3-oxopropanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(5E)-5-[(2-bromo-4,5-dimethoxyphenyl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B3010892.png)
![[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-(4,4-difluorocyclohexyl)methanone](/img/structure/B3010893.png)


![3-((6-Methylbenzo[d]thiazol-2-yl)carbamoyl)cyclopentanecarboxylic acid](/img/structure/B3010898.png)
![N-[2-(4-methoxyphenyl)ethyl]-N'-phenyloxamide](/img/structure/B3010900.png)



![Ethyl 6-acetyl-2-(3-(methylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B3010907.png)
![Methyl 2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate](/img/structure/B3010909.png)
![2-(1,3-Dimethyl-2,6-dioxopurin-7-yl)-N-[2-(4-methyl-5-oxo-3-pyridin-2-yl-1,2,4-triazol-1-yl)ethyl]acetamide](/img/structure/B3010910.png)

